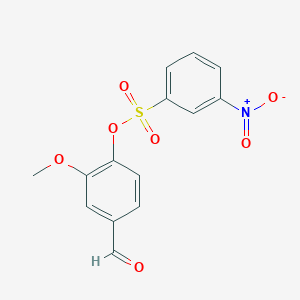

4-Formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

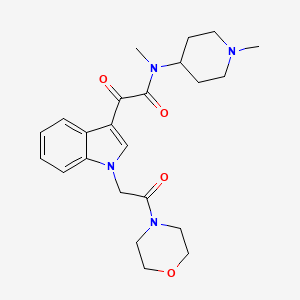

Molecular Structure Analysis

The molecular formula of “4-Formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate” is C14H11NO7S . It consists of a benzene ring substituted with a formyl group (CHO), a methoxy group (OCH3), and a nitrobenzene-1-sulfonate group. The InChI code for this compound is 1S/C14H11NO7S/c1-22-14-6-9(8-17)2-5-13(14)23-24(20,21)10-3-4-11(15)12(7-10)16(18)19/h2-8H,1H3 .Scientific Research Applications

Chromogenic and Cell Viability Indicators

A highly water-soluble disulfonated tetrazolium salt incorporating a methoxy and nitrophenyl group demonstrates effective reduction by NADH. This compound serves as a sensitive chromogenic indicator for NADH and is applicable in cell proliferation assays as a cell viability marker due to its water solubility and chromogenic properties upon reduction (Ishiyama et al., 1997).

Cleavage and Functional Group Transformations

The cleavage of the methylenedioxy ring in aromatic compounds with sodium benzyloxide in dimethyl sulfoxide yields hydroxybenzene derivatives, showcasing the reactivity of nitro and methoxy substituted aromatic compounds towards nucleophilic attacks and their potential in synthetic organic chemistry (Kobayashi et al., 1982).

Reduction of Nitroarenes

Ruthenium-catalyzed reduction of various nitroarenes, including those with methoxy substituents, using formic acid presents a method for converting nitroarenes to aminoarenes. This process highlights the compound's role in facilitating chemoselective reduction reactions (Watanabe et al., 1984).

Antimalarial and Anticancer Activities

Ether aryl sulfonic acid esters, specifically those with methoxyphenyl and nitrobenzenesulfonate groups, have been studied for their selective antimalarial and anticancer properties. Such compounds underline the therapeutic potential and biological relevance of 4-Formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate derivatives (Betts et al., 2006).

Advanced Oxidation Processes

The study on advanced oxidation mechanisms involving MnCo2O4/g-C3N4 degradation of nitrobenzene provides insights into the sacrificial oxidation and radical oxidation pathways. This research suggests a role for such compounds in environmental remediation and the treatment of industrial wastewater containing nitrobenzene homologues (Zheng et al., 2021).

Properties

IUPAC Name |

(4-formyl-2-methoxyphenyl) 3-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO7S/c1-21-14-7-10(9-16)5-6-13(14)22-23(19,20)12-4-2-3-11(8-12)15(17)18/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAYNTMTCGWMLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2753541.png)

![2-[2-(But-2-ynoylamino)ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2753547.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2753549.png)

![1-{3-[(mesitylsulfonyl)amino]benzoyl}-N-propylpiperidine-4-carboxamide](/img/structure/B2753562.png)

![5-(2-Oxo-2-pyrrolidin-1-ylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2753563.png)